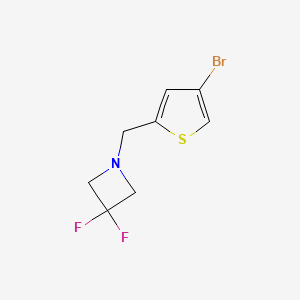
5-(2-甲酰苯基)吡啶甲腈
描述
5-(2-Formylphenyl)picolinonitrile is a useful research compound. Its molecular formula is C13H8N2O and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Formylphenyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Formylphenyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配合物形成和发光研究:它用于研究吡啶、3-甲基吡啶和4-甲基吡啶存在下铜(II)卟啉五配位配合物的形成。这项研究阐明了这些配合物的发光性质 (Szintay & Horváth, 2001).
DNA结合和光解:该化合物用于合成和分析吡啶甲酸钴(II)配合物,该配合物已被发现具有DNA结合和光解性质 (Kawade et al., 2011).
抗癌研究:它在有机金属半夹心铱抗癌配合物的研究中发挥作用 (Liu et al., 2011).
光化学反应:该化合物参与光化学反应,生成5-烷氧基-3-恶唑啉和其他化合物,为有机光化学领域做出贡献 (Gilgen et al., 1975).
DNA插入研究:与DNA有强相互作用的5-(2-甲酰苯基)吡啶甲腈配合物在治疗性配合物的设计中显示出潜力,尤其是在靶向特定细胞系时 (Perdisatt et al., 2018).
合成中间体:它作为3-羟基-4-取代吡啶甲腈的合成中间体,在有机合成中具有多种应用 (Fukuhara et al., 2018).
HIV-1逆转录酶抑制剂:作为一种新型的具有吡啶甲腈部分的二芳基三嗪衍生物,它表现出有效的HIV-1逆转录酶抑制活性 (Huang et al., 2017).
潜在抗癌应用:某些衍生自5-(2-甲酰苯基)吡啶甲腈的化合物显示出优异的生长抑制活性并降低细胞活力,表明具有潜在的抗癌应用 (Yan et al., 2013).
治疗阿尔茨海默病和糖尿病:该化合物的某些衍生物可能作为治疗阿尔茨海默病和糖尿病的新型抑制剂的先导化合物 (Barut & Demirbaş, 2020).
属性
IUPAC Name |
5-(2-formylphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-12-6-5-10(8-15-12)13-4-2-1-3-11(13)9-16/h1-6,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGBTTUBPWETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

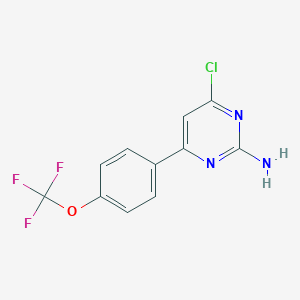
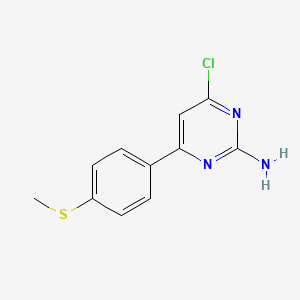

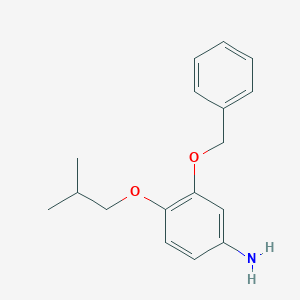
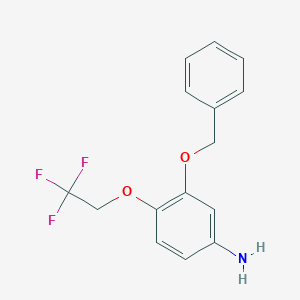

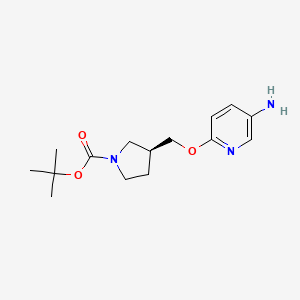


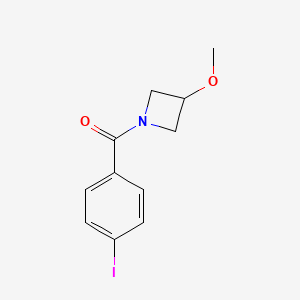
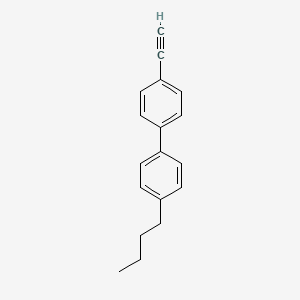

![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)
